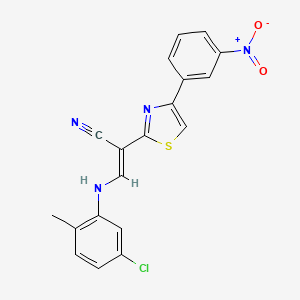

![molecular formula C17H15ClN2O B2744788 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 24946-86-9](/img/structure/B2744788.png)

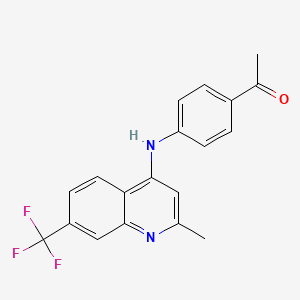

4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide is a chemical compound that belongs to the class of indoles . It has a molecular formula of C24H24ClN5O and an average mass of 433.934 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1CCC2=NN=C (N2CC1)C (CC3=CNC4=CC=CC=C43)NC (=O)C5=CC=C (C=C5)Cl . This structure includes a chlorobenzamide group attached to an indole group via an ethyl bridge .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a net charge of 0, an average mass of 433.934, and a mono-isotopic mass of 433.16694 .Scientific Research Applications

Alkaline Phosphatase Inhibition

Research conducted by Abbasi et al. (2019) explored the synthesis of bi-heterocyclic benzamides, including compounds related to 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide. These compounds demonstrated potent inhibition of alkaline phosphatase, an enzyme relevant in various physiological processes, including bone calcification. The study provided insights into the kinetic mechanism and potential medicinal applications of these molecules (Abbasi et al., 2019).

Anticancer Properties

Yılmaz et al. (2015) synthesized derivatives of this compound, which showed significant proapoptotic activity against melanoma cell lines. These findings highlight the potential of these compounds as anticancer agents (Yılmaz et al., 2015).

Structural Analysis and Computational Studies

A study by Geetha et al. (2019) focused on the synthesis and structural elucidation of a compound closely related to this compound. The research included Hirshfeld surface analysis and DFT calculations, providing a comprehensive understanding of the molecule’s structure and intermolecular interactions, which is crucial for its potential applications in medicinal chemistry (Geetha et al., 2019).

Urease Inhibition

Nazir et al. (2018) investigated novel indole-based compounds, closely related to this compound, for their urease inhibitory potential. Their study revealed that these compounds were potent urease inhibitors, suggesting their potential use in treating diseases associated with urease activity (Nazir et al., 2018).

properties

IUPAC Name |

4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c18-14-7-5-12(6-8-14)17(21)19-10-9-13-11-20-16-4-2-1-3-15(13)16/h1-8,11,20H,9-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIHJPWFXBXXSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324025 |

Source

|

| Record name | 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204720 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

24946-86-9 |

Source

|

| Record name | 4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)

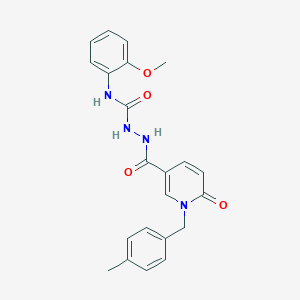

![(6-Methoxypyridazin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2744706.png)

![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)

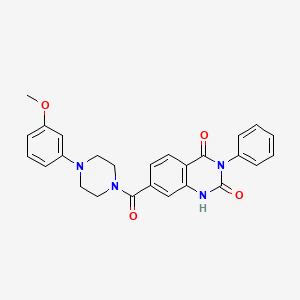

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)

![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)

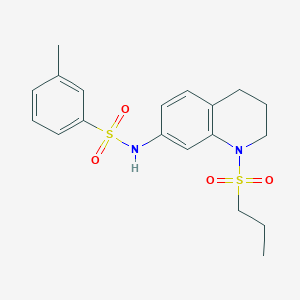

![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)

![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)